![molecular formula C26H29N3O2 B2491489 [2-(4-Tert-butylphenoxy)pyridin-3-yl]-(4-phenylpiperazin-1-yl)methanone CAS No. 497060-68-1](/img/structure/B2491489.png)
[2-(4-Tert-butylphenoxy)pyridin-3-yl]-(4-phenylpiperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of related compounds involves multiple steps, including novel synthetic routes that allow for the creation of complex derivatives. For instance, Lv et al. (2013) demonstrated the synthesis of novel derivatives incorporating the phenylpiperazinyl methanone moiety, highlighting the versatility of synthetic strategies for such compounds (Lv et al., 2013). Additionally, Kaur and Kumar (2018) elaborated on a one-pot synthetic procedure for related compounds, emphasizing the economic and efficient aspects of synthesis (Kaur & Kumar, 2018).
Molecular Structure Analysis
The molecular structure of closely related compounds has been characterized using X-ray diffraction (XRD) studies, providing insight into their crystalline forms. Lakshminarayana et al. (2009) described the crystal structure of a compound with a similar molecular backbone, detailing the space group and cell parameters to understand the intermolecular interactions (Lakshminarayana et al., 2009).
Chemical Reactions and Properties
Research on related compounds has revealed their reactivity and potential in forming various chemical structures, as well as their biological activities. Prinz et al. (2017) investigated derivatives for their inhibitory effects on tubulin polymerization, demonstrating the chemical reactivity and potential biological relevance of these molecules (Prinz et al., 2017).
Aplicaciones Científicas De Investigación
Chemical Reactions and Catalysis
Research on chemical inhibitors of cytochrome P450 isoforms in human liver microsomes highlights the importance of specific chemical inhibitors in understanding drug metabolism and potential drug-drug interactions (DDIs). Chemical compounds with selective inhibition capabilities, such as S. C. Khojasteh et al., 2011, are crucial for predicting DDIs and ensuring drug safety.
Environmental Science
The environmental occurrence, fate, and toxicity of synthetic phenolic antioxidants (SPAs), including compounds like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been extensively studied Runzeng Liu & S. Mabury, 2020. These compounds, similar in structure to the query compound due to the presence of tert-butyl groups, are investigated for their persistence and effects in the environment, providing insights into how [2-(4-Tert-butylphenoxy)pyridin-3-yl]-(4-phenylpiperazin-1-yl)methanone might behave in similar contexts.
Biodegradable Polymers
Methanotrophic bacteria and their capability to produce poly-3-hydroxybutyrate, a biodegradable polymer, from methane, present a significant area of research for developing sustainable materials. Studies like Adam Kubaczyński et al., 2019 explore the potential for using microbial processes to create environmentally friendly alternatives to petrochemical-based plastics. This area of research may provide insights into utilizing complex organic compounds for environmental sustainability.
Pharmacological Research
The pharmacological and nutritional effects of natural coumarins, as reviewed by Jing-Jing Zhu & Jian-Guo Jiang, 2018, offer a perspective on the bioactivity of phenolic compounds. This research underlines the importance of structural modification for enhancing biological activity and reducing toxicity, which could be relevant for designing derivatives of the query compound for pharmaceutical applications.
Propiedades
IUPAC Name |
[2-(4-tert-butylphenoxy)pyridin-3-yl]-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O2/c1-26(2,3)20-11-13-22(14-12-20)31-24-23(10-7-15-27-24)25(30)29-18-16-28(17-19-29)21-8-5-4-6-9-21/h4-15H,16-19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAGONXGMALADR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2-(cyclohex-1-en-1-yl)ethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2491406.png)
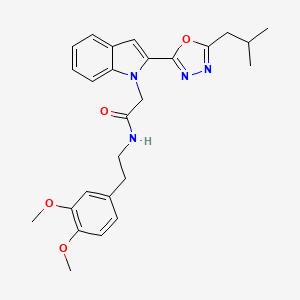
![2-[3-(1H-pyrrol-1-yl)-2-thienyl]-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B2491409.png)
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2491410.png)
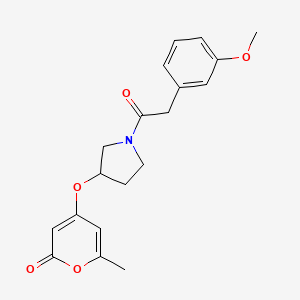
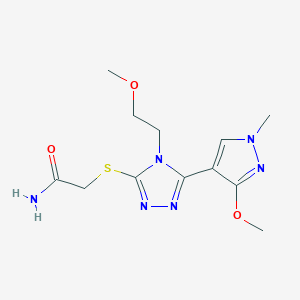
![[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methoxyphenyl]boronic acid](/img/structure/B2491417.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B2491419.png)
![4-[4-(2,4-difluorobenzoyl)piperazin-1-yl]-1,6-dimethylquinolin-2(1H)-one](/img/structure/B2491423.png)
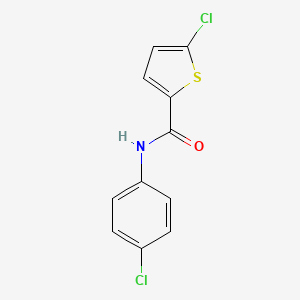
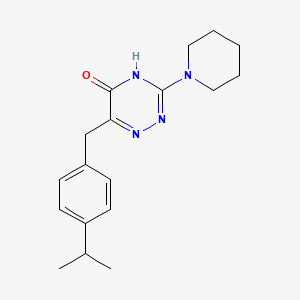
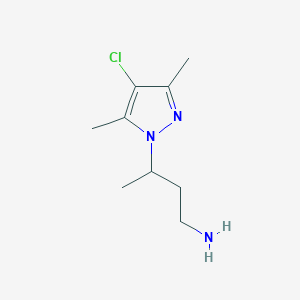
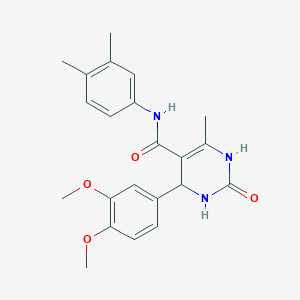
![N-[1-(benzenesulfonyl)-2-oxo-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl]benzamide](/img/structure/B2491429.png)